[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Overview
Description
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, dioxopyrrolidinyl, dimethoxyphenylethyl, and phenylcarbamimidothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxopyrrolidinyl core, followed by the introduction of the methoxyphenyl and dimethoxyphenylethyl groups. The final step involves the addition of the phenylcarbamimidothioate group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethoxyphenylethyl groups.
Reduction: Reduction reactions may target the dioxopyrrolidinyl core, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and nitrogenated bases.
Uniqueness
The uniqueness of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactions and potential applications across different fields. Its ability to interact with specific molecular targets further distinguishes it from other similar compounds.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-phenylcarbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-34-22-12-10-21(11-13-22)31-26(32)18-25(27(31)33)37-28(30-20-7-5-4-6-8-20)29-16-15-19-9-14-23(35-2)24(17-19)36-3/h4-14,17,25H,15-16,18H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDFMQLEZCPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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